molecular formula C15H15NO5 B12965244 methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate

methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate

Cat. No.: B12965244
M. Wt: 289.28 g/mol
InChI Key: YEDFYXCGEVBYQC-VOTSOKGWSA-N
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Description

Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxyindole-3-carboxaldehyde with methyl acetoacetate in the presence of a base, followed by esterification and methoxylation reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction rates and product isolation.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
  • Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate

Uniqueness

Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-3-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

methyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-1H-indole-3-carboxylate

InChI

InChI=1S/C15H15NO5/c1-19-9-4-5-11-10(8-9)14(15(18)21-3)12(16-11)6-7-13(17)20-2/h4-8,16H,1-3H3/b7-6+

InChI Key

YEDFYXCGEVBYQC-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=C2C(=O)OC)/C=C/C(=O)OC

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2C(=O)OC)C=CC(=O)OC

Origin of Product

United States

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